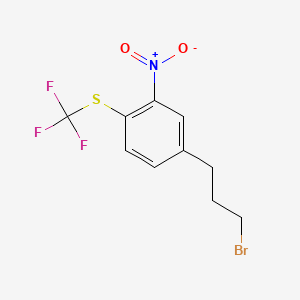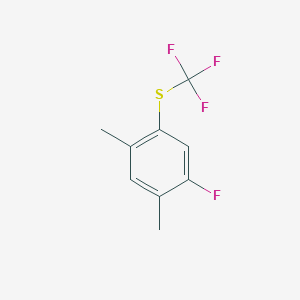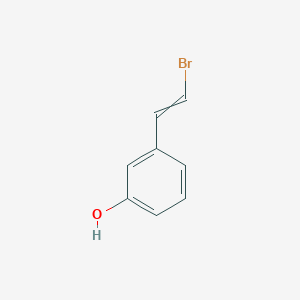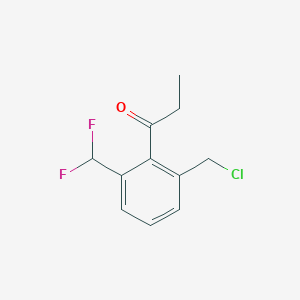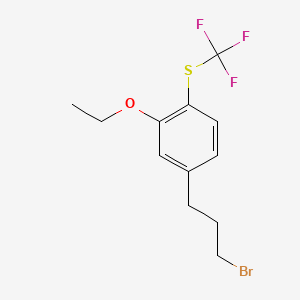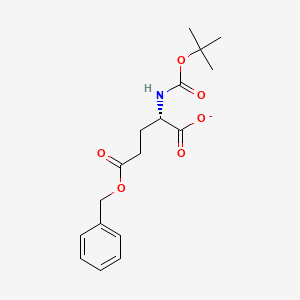![molecular formula C11H12N2O2 B14058245 Methyl 3-[4-(hydrazinylidenemethyl)phenyl]prop-2-enoate CAS No. 52820-45-8](/img/structure/B14058245.png)
Methyl 3-[4-(hydrazinylidenemethyl)phenyl]prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[4-(hydrazinylidenemethyl)phenyl]prop-2-enoate is an organic compound with a complex structure that includes a hydrazinylidenemethyl group attached to a phenyl ring, which is further connected to a prop-2-enoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[4-(hydrazinylidenemethyl)phenyl]prop-2-enoate typically involves the reaction of 4-formylbenzoic acid with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with methyl acrylate under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium methoxide to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-[4-(hydrazinylidenemethyl)phenyl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydrazinylidenemethyl group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Oxidized derivatives of the hydrazinylidenemethyl group.
Reduction: Hydrazine derivatives.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
Methyl 3-[4-(hydrazinylidenemethyl)phenyl]prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of Methyl 3-[4-(hydrazinylidenemethyl)phenyl]prop-2-enoate involves its interaction with specific molecular targets. The hydrazinylidenemethyl group can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The compound may also interact with enzymes and receptors, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-(3-methylphenyl)prop-2-enoate
- Methyl (2E)-3-(acridin-4-yl)-prop-2-enoate
- Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
Uniqueness
Methyl 3-[4-(hydrazinylidenemethyl)phenyl]prop-2-enoate is unique due to the presence of the hydrazinylidenemethyl group, which imparts distinct chemical and biological properties. This group allows for specific interactions with biological molecules, making the compound a valuable tool in scientific research.
Propriétés
Numéro CAS |
52820-45-8 |
|---|---|
Formule moléculaire |
C11H12N2O2 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
methyl 3-(4-methanehydrazonoylphenyl)prop-2-enoate |
InChI |
InChI=1S/C11H12N2O2/c1-15-11(14)7-6-9-2-4-10(5-3-9)8-13-12/h2-8H,12H2,1H3 |
Clé InChI |
JKJLRQSAOJQHLL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C=CC1=CC=C(C=C1)C=NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-3-(5-Bromo-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14058165.png)


![2-methyl-7,8-dihydro-6H-imidazo[1,5-c]pyrimidin-2-ium-5-one;methyl sulfate](/img/structure/B14058181.png)
![3-(Trifluoromethyl)-2-[(5-methyl-1,3,4-thiadiazole-2-yl)thio]-6,7-dichloroquinoxaline](/img/structure/B14058192.png)

